molecular formula C9H10N2O B3080099 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1082042-21-4

5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3080099
CAS No.: 1082042-21-4
M. Wt: 162.19 g/mol
InChI Key: APWUSAPINPAZML-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile scaffold for the development of novel therapeutic agents. This pyrrolopyridine derivative is classified as one of several azaindole isomers, a class of fused heterocyclic systems known for its wide range of biological activities . The core structure combines two key pharmacophores—a pyrrole ring and a pyridine ring—making it a privileged structure in drug design . Pyrrolopyridine-based compounds are extensively investigated for their potential across multiple therapeutic areas. Specific isomers have demonstrated promising antitumor activity and are found in the structure of known topoisomerase I inhibitors, such as the alkaloid camptothecin, which is active against HIV-1 . Furthermore, research on related pyrrolopyridine scaffolds has revealed potential for treating metabolic diseases , including type 2 diabetes, through mechanisms such as the stimulation of glucose uptake into muscle and fat cells or acting as agonists for receptors like GPR119 to regulate incretin and insulin secretion . Additional research avenues include exploring their antiviral, antimycobacterial, and analgesic properties, highlighting the broad utility of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Data Sheet (SDS) information is available upon request.

Properties

IUPAC Name

5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-9-7(3-4-10-9)5-8(11-6)12-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWUSAPINPAZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)OC)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259534
Record name 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-21-4
Record name 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082042-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the construction of the pyrrole and pyridine rings followed by their fusion. One common method includes the use of palladium-mediated substitution reactions. For instance, a key intermediate, such as 6-bromo-pyrrolopyridine, can be prepared by sequential Sonogashira cross-coupling and base-catalyzed ring closure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar palladium-catalyzed reactions and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium hydroxide, and solvents like methanol and acetonitrile . Reaction conditions often involve elevated temperatures and specific pH levels to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

Organic Synthesis

5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating derivatives with enhanced properties for further study.

The compound has been studied for its potential biological activities , particularly in the context of cancer treatment:

  • Anticancer Properties : Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit moderate to excellent antitumor activities against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). For instance, one study reported that certain derivatives displayed IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating potent anticancer effects .
  • Mechanism of Action : The primary mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. Inhibiting these receptors disrupts critical signaling pathways associated with cancer progression .

Drug Development

The compound is being investigated as a scaffold for designing new therapeutic agents. Its ability to inhibit FGFRs positions it as a promising candidate for developing targeted cancer therapies . Additionally, studies have explored its potential in treating other diseases such as diabetes and infections due to its diverse biological activities .

Case Study 1: Antitumor Activity

A series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. Among them, compound 10t demonstrated significant cytotoxicity against HeLa cells with an IC50 of 0.12 μM. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundCell LineIC50 (μM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

Case Study 2: FGFR Inhibition

Research focused on the inhibition of FGFR signaling pathways using derivatives of pyrrolo[2,3-c]pyridine showed promising results in reducing tumor growth in vitro. Compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM .

CompoundFGFR TargetIC50 (nM)
4hFGFR17
4hFGFR29
4hFGFR325
4hFGFR4712

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine include other pyrrolopyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups at specific positions on the pyrrole and pyridine rings, respectively, can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Biological Activity

5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of approximately 174.20 g/mol. The structure features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-c]pyridine derivatives. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A notable investigation demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating potent antitumor activity .

CompoundCell LineIC50 (μM)
This compoundHeLa0.12 - 0.21
This compoundMCF-70.15 - 0.25

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization. This disruption in microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for its antimicrobial activity. Studies have indicated that derivatives possess significant activity against pathogenic bacteria and fungi, suggesting a dual role in both cancer treatment and infectious disease management .

Case Studies and Research Findings

  • Anticancer Studies : A series of pyrrolo[2,3-c]pyridine derivatives were synthesized and tested for their anticancer properties. The most active compounds were found to significantly inhibit tumor growth in xenograft models .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for some derivatives, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine?

  • Answer : The synthesis typically involves cyclization strategies such as Fischer indole cyclization (using polyphosphoric acid) to construct the pyrrolo-pyridine core . Substituent introduction (e.g., methoxy and methyl groups) can be achieved via regioselective alkylation or methoxylation under controlled conditions. Patent literature highlights the use of optimized reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions and improve yields .

Q. How is the molecular structure of this compound characterized?

  • Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at C5, methyl at C7) and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C9_9H10_{10}N2_2O, MW 162.20 g/mol).
  • X-ray Crystallography (if available): Resolves bond angles and ring fusion geometry. Similar compounds (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine) provide reference spectra .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Answer : Key assays include:

  • Proton Pump Inhibition : Assessed via gastric H+^+/K+^+-ATPase activity in cell lysates, with IC50_{50} values compared to control inhibitors (e.g., omeprazole) .
  • Antioxidant Activity : DPPH radical scavenging assays measure IC50_{50} (µM), with electron-withdrawing substituents enhancing activity .
  • Kinase Inhibition : FGFR1-4 binding assays quantify inhibition using ATP-competitive fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

  • Answer : Systematic modifications at positions 5 (methoxy) and 7 (methyl) are analyzed for effects on target binding and selectivity:

  • Electron-Withdrawing Groups : Chloro or bromo substituents at C5 improve kinase inhibition by enhancing electrophilicity .
  • Steric Effects : Bulkier groups at C7 may reduce off-target interactions. Computational tools (e.g., molecular docking) predict binding poses to FGFR’s ATP-binding pocket .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC50_{50} values across studies)?

  • Answer : Discrepancies often arise from assay conditions:

  • pH Sensitivity : Proton pump inhibition assays are pH-dependent; inconsistencies may reflect buffer choice .
  • Cell Line Variability : FGFR expression levels differ across cancer models, affecting inhibitor potency .
  • Normalization : Use internal controls (e.g., ascorbic acid in antioxidant assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational approaches predict the compound’s binding affinity and metabolic stability?

  • Answer :

  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time to identify stable binding conformations .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates substituent descriptors (e.g., logP, polar surface area) with ADME properties .
  • CYP450 Metabolism Prediction : Tools like StarDrop model oxidation sites to prioritize analogs with longer half-lives.

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo-pyridine core?

  • Answer :

  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic ring formation (e.g., pyrano[2,3-c]pyridine derivatives) .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrole) during alkylation or halogenation .
  • Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables precise C-H functionalization at C3 or C5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine

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